
Carbomethoxymethyl benzylmethyl dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate: is an organic compound with the molecular formula C12H15NO2S2 and a molecular weight of 269.383 g/mol . This compound is characterized by the presence of a carbamothioyl group and a sulfanylacetate moiety, making it a unique entity in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate typically involves the reaction of methyl 2-chloroacetate with methyl(phenylmethyl)carbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of carbamothioyl and sulfanyl groups on biological systems. It is also used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate involves its interaction with specific molecular targets in biological systems. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfanyl group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
- Methyl 2-[benzyl(methyl)carbamothioyl]sulfanylacetate
- Methyl 2-[methyl(phenylmethyl)carbamothioyl]acetate
- Methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylpropanoate
Comparison: Methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate is unique due to the presence of both carbamothioyl and sulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in oxidation and substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
64057-87-0 |
|---|---|
Formule moléculaire |
C12H15NO2S2 |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
methyl 2-[benzyl(methyl)carbamothioyl]sulfanylacetate |
InChI |
InChI=1S/C12H15NO2S2/c1-13(8-10-6-4-3-5-7-10)12(16)17-9-11(14)15-2/h3-7H,8-9H2,1-2H3 |
Clé InChI |
WALPFCHWMYDJPG-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=S)SCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



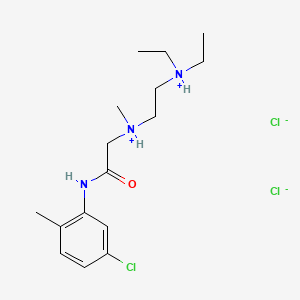
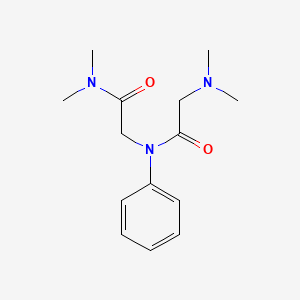
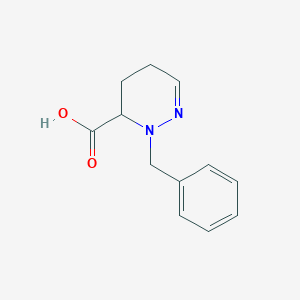

![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
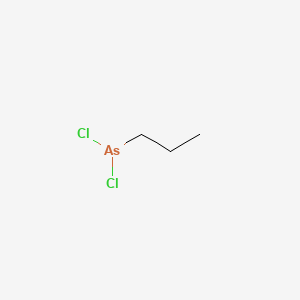
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)
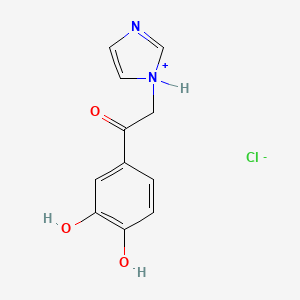
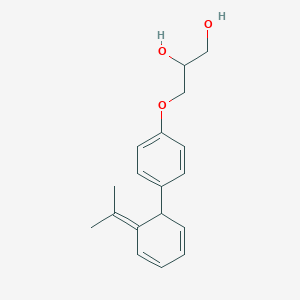
![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)
